7-Methyl-2,3-dihydrobenzofuran-5-amine
Description
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C9H11NO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5H,2-3,10H2,1H3 |
InChI Key |
DOTPWOGIHMMYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydrobenzofuran-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydrobenzofuran-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the benzofuran ring .
Scientific Research Applications
7-Methyl-2,3-dihydrobenzofuran-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Methoxy : Methoxy-substituted derivatives (e.g., ) exhibit higher insecticidal activity (e.g., 95.12% efficacy at 500 mg/L against Aphis fabae), likely due to increased electron-donating effects and stability .
- Halogenation : Bromo and fluoro substituents () may enhance electrophilic reactivity, making such compounds useful in cross-coupling reactions or as intermediates in drug synthesis.
Physicochemical Properties
- Molecular Weight : Methyl and methoxy derivatives typically have molecular weights between 150–250 g/mol, suitable for drug-likeness criteria. Halogenated compounds (e.g., : 232.05 g/mol) may face challenges in bioavailability due to increased size .
- Crystal Packing: The crystal structure of a related methoxy-dimethyl compound () reveals a monoclinic system with space group C2/c, stabilized by van der Waals interactions and hydrogen bonding. Methyl groups may induce steric hindrance, affecting packing efficiency .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-methyl-2,3-dihydrobenzofuran-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted phenols with methyl-substituted alkenes or alkynes under acidic or oxidative conditions. For example, 5-methoxy analogs are synthesized using hexafluoropropanol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant at room temperature, achieving yields >70% . Key variables include solvent polarity (e.g., hexafluoropropanol enhances electrophilic aromatic substitution), oxidant strength, and temperature control. Purity is monitored via HPLC, with silica gel chromatography for isolation. Challenges include managing regioselectivity in dihydrobenzofuran ring formation and avoiding over-oxidation of the amine group.
Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The methyl group at position 7 appears as a singlet (δ ~2.1 ppm), while the dihydrobenzofuran protons show splitting patterns between δ 3.0–4.5 ppm .
- HRMS : Confirm molecular formula (C9H11NO) with <2 ppm mass accuracy. Fragmentation patterns help verify the dihydrobenzofuran backbone.
- IR : Amine N-H stretches (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) are critical markers.
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect byproducts like over-methylated analogs .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should test:
- Temperature : Store at –20°C under inert gas (Ar/N2) to prevent oxidation. Accelerated degradation studies (40°C/75% RH for 4 weeks) quantify amine group susceptibility to hydrolysis or air oxidation .
- Light Exposure : UV-Vis spectroscopy monitors photodegradation (λmax ~280 nm). Amber vials are recommended for long-term storage.
- Solvent Compatibility : Avoid DMSO (promotes dimerization) and use ethanol or dichloromethane for stock solutions.
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT2A) based on structural analogs like 5-MeO-DiBF . Key parameters include Gibbs free energy (ΔG ≤ –8 kcal/mol) and ligand efficiency (>0.3).
- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with IC50 values using MLR or PLS regression. Training sets require ≥20 derivatives with experimentally validated activity .
- MD Simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds and π-π stacking interactions.
Q. What experimental designs resolve contradictions in reported biological activities of dihydrobenzofuran amines?
- Methodological Answer :
- Factorial Design : Vary parameters like substituent position (e.g., 5-methoxy vs. 7-methyl) and assay conditions (e.g., cell line, incubation time) to identify confounding factors .
- Meta-Analysis : Pool data from ≥5 studies using RevMan to calculate pooled effect sizes (Hedges’ g) and I² statistics for heterogeneity. Discrepancies often arise from differences in cell permeability (logP >3 reduces bioavailability) or off-target kinase inhibition .
- Orthogonal Validation : Confirm receptor binding via SPR (e.g., Biacore) and functional assays (e.g., cAMP accumulation for GPCR activity).
Q. How can surface chemistry techniques elucidate the reactivity of this compound in heterogeneous catalysis?
- Methodological Answer :
- XPS : Analyze surface adsorption on Pd/C catalysts by tracking N 1s binding energy shifts (~399 eV for amine coordination) .
- In Situ DRIFTS : Monitor intermediate species during hydrogenation reactions (e.g., imine formation at 1650 cm⁻¹).
- BET Isotherms : Correlate catalyst porosity (pore size >5 nm) with reaction turnover frequency (TOF >0.5 s⁻¹).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
